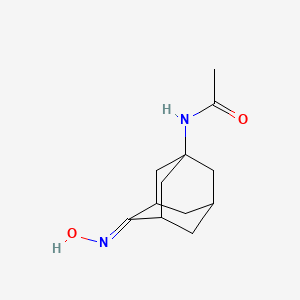

N-(4-hydroxyimino-1-adamantyl)acetamide

Beschreibung

N-(4-hydroxyimino-1-adamantyl)acetamide is an adamantane-derived acetamide compound characterized by a hydroxyimino (-N-OH) substituent at the 4-position of the adamantyl moiety. Adamantane derivatives are renowned for their rigid, cage-like structure, which enhances metabolic stability and influences pharmacokinetic properties.

Eigenschaften

IUPAC Name |

N-(4-hydroxyimino-1-adamantyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-7(15)13-12-4-8-2-9(5-12)11(14-16)10(3-8)6-12/h8-10,16H,2-6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLSQIHENCAJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)C(=NO)C(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyimino-1-adamantyl)acetamide typically involves the reaction of 1-adamantylamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxyimino-1-adamantyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-hydroxyimino-1-adamantyl)acetamide has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:

Chemistry: The compound is used as a building block for the synthesis of complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: It is used in the production of advanced materials, such as polymers and nanomaterials

Wirkmechanismus

The mechanism of action of N-(4-hydroxyimino-1-adamantyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Analogs

2.1.1 N-(1-Adamantyl)acetamide (CAS: 880-52-4)

- Structure: Lacks the 4-hydroxyimino group, retaining only the adamantyl-acetamide core.

- Properties :

- Molecular weight: 193.29 g/mol

- Melting point: 148–149°C

- LogP (estimated): ~1.8

- Activity : Used as a precursor in synthesizing adamantane-based pharmaceuticals. Its rigid structure may enhance blood-brain barrier penetration, though specific biological data are unavailable .

The hydroxyimino group could confer unique reactivity, such as metal chelation or nitric oxide release, which are absent in the parent compound.

2.1.2 Paracetamol (N-(4-hydroxyphenyl)acetamide)

- Structure : A simple acetamide with a 4-hydroxyphenyl group.

- Properties :

- Molecular weight: 151.16 g/mol

- LogP: 0.34

- Solubility: High in water (14 mg/mL).

- Activity : Widely used as an analgesic and antipyretic via cyclooxygenase inhibition .

Comparison: N-(4-hydroxyimino-1-adamantyl)acetamide’s adamantane core provides greater steric bulk and rigidity, likely reducing solubility but enhancing metabolic stability. The hydroxyimino group may introduce antioxidant or anti-inflammatory mechanisms distinct from paracetamol’s phenol-mediated effects.

2.2 Functional Analogs

2.2.1 Antimicrobial Acetamides (Compounds 47–50)

- Structures : Feature benzo[d]thiazole sulfonyl piperazine substituents.

- Activity :

Comparison: this compound’s adamantane group may enhance membrane penetration in gram-positive bacteria, while the hydroxyimino group could inhibit enzymes via hydrogen bonding. However, its larger size may reduce efficacy against fungi compared to smaller analogs like compound 47.

2.2.2 CNS-11 and CNS-11g

- Structures : Phthalazine-containing acetamides with mesityl or dimethylphenyl groups.

- Properties: Low hydrogen-bond donors (1–2) and rotatable bonds (3–4), favoring CNS penetration .

2.2.3 N-(3-methylbutyl)acetamide

- Role : Marker compound in botrytized wines, contributing to fungal-derived aromas .

- Comparison : Highlights acetamides’ versatility beyond pharmacology. The adamantane derivative’s complex structure contrasts sharply with this simple alkyl-acetamide, underscoring structural diversity within the acetamide class.

Data Tables

Table 1: Physicochemical Properties

Research Findings and Implications

- Pharmacokinetics: Adamantane’s rigidity may counteract the solubility challenges posed by the hydroxyimino group, balancing bioavailability and stability.

- Comparative Efficacy: Unlike paracetamol, this compound’s adamantane core may reduce hepatotoxicity risks while offering novel anti-inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.